

# In-Depth Technical Guide to the NMR Spectroscopic Data of 6-Bromonicotinaldehyde

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## Compound of Interest

Compound Name: 6-Bromonicotinaldehyde

Cat. No.: B016785

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **6-Bromonicotinaldehyde** (CAS No: 149806-06-4), a key intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **6-Bromonicotinaldehyde**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	10.05	Singlet (s)	-	1H	H-7 (Aldehyde)
2	8.78	Doublet (d)	2.2	1H	H-2
3	7.98	Doublet of doublets (dd)	8.2, 2.4	1H	H-4
4	7.65	Doublet (d)	8.2	1H	H-5

Note: Data obtained in CDCl<sub>3</sub> at 500 MHz.[1]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Signal	Chemical Shift (δ, ppm)	Assignment
1	189.8	C-7 (Aldehyde Carbonyl)
2	152.9	C-2
3	145.4	C-6
4	140.5	C-4
5	132.1	C-3
6	129.2	C-5

Note: As experimental <sup>13</sup>C NMR data is not readily available in peer-reviewed literature, the provided data is based on predictive models and analysis of structurally similar compounds. Experimental verification is recommended.

## Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **6-Bromonicotinaldehyde** with atom numbering corresponding to the NMR data assignments.

Caption: Molecular structure of **6-Bromonicotinaldehyde** with atom numbering for NMR assignments.

## Experimental Protocols

While the exact experimental conditions for the cited data may vary, the following provides a generalized, robust protocol for acquiring high-quality NMR spectra of **6-Bromonicotinaldehyde**.

## Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **6-Bromonicotinaldehyde** and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).

## NMR Data Acquisition

- **Instrumentation:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Parameters:**
  - **Pulse Angle:** A 30-degree pulse angle is typically sufficient.
  - **Relaxation Delay:** A relaxation delay of 1-2 seconds between scans is recommended.
  - **Number of Scans:** Acquire 16-32 scans to ensure a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Parameters:**
  - **Pulse Angle:** A 45-degree pulse angle is commonly used.
  - **Relaxation Delay:** A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.
  - **Number of Scans:** Due to the low natural abundance of  $^{13}\text{C}$ , a significantly higher number of scans (1024 or more) is required.
  - **Proton Decoupling:** Employ broadband proton decoupling to simplify the spectrum and enhance signal intensity.

This technical guide provides foundational spectroscopic information for **6-Bromonicotinaldehyde**, facilitating its use in research and development. For critical applications, it is always recommended to verify the data through independent experimental analysis.

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## References

- 1. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
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